molecular formula C8H5N3O4 B1308327 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-44-3

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1308327
M. Wt: 207.14 g/mol
InChI Key: NUZGPTNYBKNNMQ-UHFFFAOYSA-N
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Description

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.15 . The compound is typically in the form of a yellow solid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, has been explored in various studies . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another study reported a simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The InChI code for 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a yellow solid . It has a molecular weight of 207.15 .

Scientific Research Applications

  • Antileishmanial Pharmacophore

    • Field : Pharmaceutical Chemistry
    • Application : Imidazo[1,2-a]pyridine derivatives have been studied for their antileishmanial properties .
    • Method : A structure-activity relationship (SAR) study was conducted focusing on positions 2 and 8 of the imidazo[1,2-a]pyridine ring through the synthesis of 22 new derivatives .
    • Results : The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : Some imidazo[1,2-a]pyridine examples exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Synthesis of Highly Functionalized Imidazopyridine Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of optically active highly functionalized imidazopyridine derivatives .
    • Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazopyridine derivatives .
    • Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .
  • Anxiolytic Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic drugs .
    • Method & Results : Specific details about the method of application and results are not provided in the source .
  • Synthesis of Imidazo[1,2-a]pyridines

    • Field : Organic Chemistry
    • Application : The synthesis of imidazo[1,2-a]pyridines .
    • Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .
    • Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .
  • Corrosion Inhibition

    • Field : Materials Science
    • Application : Imidazo[1,2-a]pyridine derivatives have been used as corrosion inhibitors .
    • Method & Results : Specific details about the method of application and results are not provided in the source .

properties

IUPAC Name

8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZGPTNYBKNNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398672
Record name 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

904805-44-3
Record name 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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